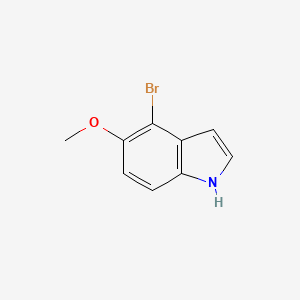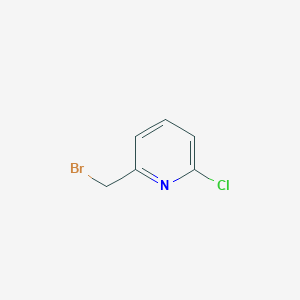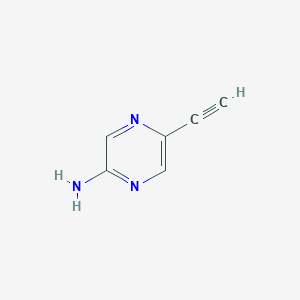
4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Overview
Description
4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis as an Intermediate
The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, serves as a crucial intermediate for synthesizing various biologically active compounds. This synthesis involves a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The process highlights the compound's role in the development of potential therapeutic agents (Wang et al., 2016).
Antimicrobial Activity
A derivative, 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole, exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing the potential of this compound derivatives as effective agents against resistant bacterial strains. This suggests the compound's relevance in addressing the growing issue of antibiotic resistance (Al-Qawasmeh et al., 2010).
Anticancer Potential
In the realm of cancer research, novel analogues of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with a 4'-fluorophenyl group similar to the one in this compound, were synthesized and evaluated for their cytotoxicity against leukemia cells. Certain derivatives exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents. This highlights the compound's utility in developing new anticancer treatments (Karki et al., 2011).
Physicochemical Properties
Research on 1-(R-phenyl)-1H-imidazoles, to which this compound is structurally related, has been conducted to understand their thermochemical properties. These studies, which measure vapor pressures and derive standard enthalpies of vaporization, contribute to a deeper understanding of the physicochemical properties of such compounds, facilitating their application in various scientific and industrial contexts (Emel’yanenko et al., 2017).
Synthetic Applications
This compound and its derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility as building blocks in organic synthesis. Their application in creating complex molecular structures underscores their importance in medicinal chemistry and drug development (Bellina et al., 2007).
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDUINZBROYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622950 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623577-59-3 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)








![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)


